N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide
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Overview
Description
“N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also has an amide group (-CONH2), which is a common feature in many biological molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, an amide group, and a phenyl group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
Thiophene rings are known to undergo various types of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The amide group could participate in reactions such as hydrolysis, reduction, and condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene and amide groups could impact its polarity, solubility, and stability .
Scientific Research Applications
Antidepressant Activity
A study focused on the synthesis of thiophene-based pyrazolines, including N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide, revealed their potential antidepressant properties. These compounds showed significant reduction in immobility time in both force swimming and tail suspension tests, suggesting their therapeutic utility as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Anti-HIV Properties
Research on HIV-1 non-nucleoside reverse transcriptase inhibitors identified a family of compounds, including this compound, which demonstrated submicromolar concentration activity against HIV-1. These findings suggest potential application in anti-AIDS regimens (De Martino et al., 2005).
Anti-Tumor Activity
A study synthesizing new bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor activities against hepatocellular carcinoma cell lines. This suggests the potential of this compound in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Antibacterial and Antifungal Properties
A study on novel cycloalkylthiophene-Schiff bases and their complexes revealed antibacterial and antifungal activities against various pathogenic strains, indicating the potential of this compound in treating infections (Altundas et al., 2010).
Anticancer Properties
Research into hydroxyl-containing benzo[b]thiophene analogs showed selectivity towards laryngeal cancer cells, suggesting the role of this compound in anticancer therapies (Haridevamuthu et al., 2023).
Synthesis and Reactivity
A study on thieno[2,3-b]pyridine-2,3-diamines demonstrated the reactivity of N1-(2-hydroxyphenylmethylthieno[2,3-b]pyrid-3-yl)arylamides, indicating its potential in various synthetic applications (Lipunov et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with dna bases such as guanine, thymine, adenine, and cytosine .
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bonding, given the presence of the amide functional group .
Result of Action
Similar compounds have demonstrated significant antioxidant and antimicrobial properties .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-N'-phenyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-12(10-6-7-20-9-10)8-15-13(18)14(19)16-11-4-2-1-3-5-11/h1-7,9,12,17H,8H2,(H,15,18)(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSZNXQHTQOYHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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